molecular formula C12H21NO B12803288 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane CAS No. 2763-78-2

2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane

Cat. No.: B12803288
CAS No.: 2763-78-2
M. Wt: 195.30 g/mol
InChI Key: GQLKCHUKSSPDQB-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Motifs in Advanced Organic Chemistry

Spiro compounds are characterized by having at least two rings that are connected by a single common atom, known as the spiro atom. nih.gov This arrangement imparts a distinct three-dimensionality to the molecule, a feature that is of significant interest in various areas of chemistry, particularly in medicinal chemistry and materials science. researchgate.netaaa-chem.com

The rigid yet three-dimensional nature of spirocycles provides a unique scaffold for the design of novel therapeutic agents. researchgate.netsemanticscholar.org Unlike flat, aromatic systems, spirocyclic frameworks can position functional groups in precise spatial orientations, allowing for highly specific interactions with biological targets such as proteins and enzymes. aaa-chem.com This can lead to improved potency and selectivity of drug candidates. semanticscholar.org Furthermore, the conformational rigidity of spirocycles can enhance their metabolic stability and bioavailability. researchgate.net A number of successful drugs, including the antifungal agent griseofulvin (B1672149) and the diuretic spironolactone, feature a spirocyclic core, highlighting the importance of this structural motif in drug discovery. researchgate.net

In materials science, the spiro-architecture can lead to materials with high thermal stability and specific optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. aaa-chem.com

Overview of Oxaziridine (B8769555) Chemistry

Oxaziridines are a class of organic molecules that contain a three-membered ring consisting of an oxygen, a nitrogen, and a carbon atom. rsc.org This small, strained ring is the source of their unique reactivity. The compound 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane is a specific example of a spiro-fused oxaziridine.

Oxaziridines can be broadly classified based on the nature of the substituent attached to the nitrogen atom. lookchem.com The electronic and steric properties of this N-substituent significantly influence the reactivity of the oxaziridine ring. nih.gov The major classes include:

N-Alkyloxaziridines: These have an alkyl group attached to the nitrogen. This compound falls into this category.

N-H oxaziridines: These possess an unsubstituted nitrogen atom. lookchem.com

N-Sulfonyloxaziridines: These are highly useful as oxygen transfer agents. rsc.org

N-Acyloxaziridines: The acyl group on the nitrogen modifies its electronic properties. lookchem.com

The defining structural feature of an oxaziridine is its highly strained three-membered ring. This ring strain results in a relatively weak N-O bond, which is key to the reactivity of these compounds. rsc.org A notable characteristic of many oxaziridines is the high energy barrier to nitrogen inversion, which can lead to the existence of stable stereoisomers at the nitrogen center, even at room temperature. rsc.orgpharmaffiliates.com This stereochemical stability is a valuable feature in asymmetric synthesis.

The reactivity of oxaziridines is dominated by their ability to act as electrophilic transfer agents. rsc.org Depending on the substituents, they can transfer either an oxygen atom or a nitrogen atom to a nucleophilic substrate. rsc.orgnih.gov

The first synthesis of oxaziridine derivatives was reported in the mid-1950s by William D. Emmons, and independently by Horner and Jürgens, and Krimm. rsc.orgechemi.com These early researchers noted the unusual reactivity of the oxaziridine ring, where both the nitrogen and oxygen atoms could react as electrophiles, contrary to their usual nucleophilic character. rsc.org

A significant advancement in oxaziridine chemistry came in the late 1970s and early 1980s with the work of Franklin A. Davis, who synthesized N-sulfonyloxaziridines. echemi.com These reagents proved to be exceptionally useful and selective for oxygen transfer reactions, such as the asymmetric hydroxylation of enolates, and have been widely applied in the total synthesis of complex natural products. echemi.com The pioneering work of Schmitz and co-workers on N-H oxaziridines demonstrated their utility as electrophilic aminating agents. nih.gov

The study of spirocyclic oxaziridines, such as this compound, builds upon this rich history, combining the unique stereochemical features of spirocycles with the versatile reactivity of the oxaziridine ring. A structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives, the parent class for the title compound, has been performed using advanced NMR spectroscopy techniques to determine their preferred conformations and relative configurations. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2763-78-2

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane

InChI

InChI=1S/C12H21NO/c1-3-7-11(8-4-1)13-12(14-13)9-5-2-6-10-12/h11H,1-10H2

InChI Key

GQLKCHUKSSPDQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3(O2)CCCCC3

Origin of Product

United States

Synthetic Methodologies for 2 Cyclohexyl 1 Oxa 2 Azaspiro 2.5 Octane

Historical and Traditional Synthetic Routes

The foundational methods for the synthesis of oxaziridines, which are applicable to the preparation of 2-Cyclohexyl-1-oxa-2-azaspiro[2.5]octane, have been well-established for decades. These routes typically involve the formation of the oxaziridine (B8769555) ring from readily available starting materials.

Reaction of Cyclohexanone (B45756) with Hydroxylamine-O-sulfonic Acid

A well-documented method for the synthesis of N-unsubstituted oxaziridines, including the spirocyclic variant derived from cyclohexanone, involves the reaction of a ketone with hydroxylamine-O-sulfonic acid (HOSA). nih.govacs.org This approach provides a chlorine-free alternative to other methods. nih.gov

The reaction proceeds by the nucleophilic attack of the hydroxylamine-O-sulfonic acid on the carbonyl carbon of cyclohexanone. chegg.com This is followed by an intramolecular cyclization with the elimination of sulfuric acid to yield the spiro-oxaziridine. wikipedia.orgntu.ac.uk The use of a base, such as sodium hydroxide, is typically required to facilitate the reaction. nih.govacs.org This method is particularly useful when a clean product, free of chloride impurities and with minimal unreacted cyclohexanone, is desired. nih.gov

Synthesis via Cyclohexanone, Ammonia (B1221849), and Hypochlorite (B82951)

A classic and widely recognized method for preparing N-H oxaziridines is the Schmitz reaction, which utilizes a ketone, ammonia, and a hypochlorite source, typically sodium hypochlorite. nih.govacs.org This method is applicable to the synthesis of the spiro-oxaziridine derived from cyclohexanone.

The mechanism is believed to involve the in-situ formation of an N-chloroimine intermediate from the reaction of the imine (formed from cyclohexanone and ammonia) with hypochlorite. This is followed by an intramolecular cyclization to form the oxaziridine ring. nih.gov A notable side product of this reaction is the N-chlorocyclohexanimine. nih.gov While this method is effective, the resulting oxaziridines are often highly reactive and are typically prepared in situ in an inert solvent for immediate use without further purification. nih.govacs.org

Oxidation of Imines to Oxaziridines

The oxidation of imines is a fundamental and extensively used method for the synthesis of N-substituted oxaziridines. nih.govacs.org This approach, first reported by Emmons in 1957, remains a cornerstone of oxaziridine chemistry. nih.govacs.org For the synthesis of 2-Cyclohexyl-1-oxa-2-azaspiro[2.5]octane, the required precursor would be N-cyclohexylidenecyclohexanamine.

The most common oxidizing agents for this transformation are peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a frequent choice. nih.govacs.org The reaction mechanism is understood to be a two-step process. nih.gov Other oxidizing systems, such as urea-hydrogen peroxide and those based on transition metals like cobalt and rhenium, have also been employed. nih.govacs.org The choice of oxidant can influence the reaction efficiency and product purity. For instance, oxidation with a trichloroacetonitrile-hydrogen peroxide system has been shown to convert both electron-rich and electron-deficient imines to their corresponding oxaziridines in good to excellent yields. academie-sciences.fr

Precursor ImineOxidizing AgentProductReference
N-cyclohexylidenecyclohexanaminem-CPBA2-Cyclohexyl-1-oxa-2-azaspiro[2.5]octane nih.govacs.org
N-alkyl iminesPeroxy acidsN-alkyloxaziridines nih.govacs.org
N-sulfonyl iminesOxoneN-sulfonyloxaziridines nih.gov
N-Boc iminesmCPBA or OxoneN-Boc-oxaziridines nih.gov

Advanced and Stereoselective Synthetic Strategies

More contemporary approaches to oxaziridine synthesis have focused on the development of more efficient, selective, and environmentally benign methods, including the use of transition metal catalysts.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of complex molecules, and their application in oxaziridine synthesis is an area of growing interest. These methods can provide access to novel reactivity and stereoselectivity.

Palladium catalysis is a versatile tool in modern organic synthesis, known for its ability to facilitate a wide range of transformations, including oxidation reactions. nih.gov While direct palladium-catalyzed synthesis of 2-Cyclohexyl-1-oxa-2-azaspiro[2.5]octane is not extensively detailed in the provided search results, the principles of palladium-catalyzed oxidation are relevant.

Palladium(II) catalysts are effective in promoting oxidation reactions, often using molecular oxygen as the terminal oxidant. nih.gov The catalytic cycle typically involves the oxidation of a substrate by the Pd(II) center, which is subsequently reoxidized from Pd(0) back to Pd(II). nih.gov In the context of spirocycle synthesis, palladium-catalyzed cascade reactions have been developed to construct complex spirocyclic frameworks. nih.gov For example, palladium-catalyzed spiro-annulation reactions have been used to create oxaspiro products through C-C bond activation. nih.gov These advanced strategies highlight the potential for developing novel palladium-catalyzed routes to spiro-oxaziridines, potentially offering advantages in terms of efficiency and stereocontrol.

Catalyst SystemReaction TypeProduct TypeReference
Pd(II) with O₂Aerobic OxidationOxidized organic substrates nih.gov
Pd(0) with TADDOL-derived P-ligand(3+2) Spiro-annulationChiral oxaspiro cyclopentenone-lactones nih.gov
Palladium catalystNarasaka-Heck/C-H activation/[4+2] annulationSpirocyclic pyrrolines nih.gov
Silver-Catalyzed Approaches

Silver-catalyzed reactions have emerged as a powerful tool in nitrogen-transfer chemistry, particularly in the formation of aziridines through nitrene transfer to olefins. nih.govuchicago.edu While direct silver-catalyzed oxidation of an imine to an oxaziridine is less common, the underlying principles of silver-catalyzed nitrene transfer are relevant. Silver complexes can activate nitrogen sources, facilitating their addition to double bonds. uchicago.edu In the context of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane synthesis, a plausible silver-catalyzed approach would involve the formation of a silver-nitrene intermediate that then reacts with a suitable cyclohexyl-containing alkene. However, a more direct route would be the silver-catalyzed oxidation of the preformed imine. Research into silver-catalyzed aziridination of olefins has shown that silver(I) salts, such as silver perchlorate, supported by ligands like bis(oxazoline) (BOX), can effectively catalyze intramolecular nitrene transfer to form bicyclic aziridines with good yields and enantioselectivities. nih.gov Another study demonstrated that a dinuclear silver(I) complex is capable of catalyzing olefin aziridination. uchicago.edu The application of such silver catalysts to the oxidation of cyclohexylidenecyclohexanamine could offer a novel synthetic pathway.

Recent advancements have also highlighted the use of silver catalysts in the aziridination of fluorinated olefins, demonstrating the versatility of these catalysts in handling challenging substrates. us.es Furthermore, highly chemo- and enantioselective intramolecular silver-catalyzed aziridinations of carbamimidates have been reported, yielding bicyclic aziridines in excellent yields and high enantiomeric excess. chemrxiv.orgrsc.org These findings suggest the potential of silver catalysis in the synthesis of complex spirocyclic systems.

Gold-Catalyzed Approaches

Gold catalysis has gained significant attention for its ability to activate C-H bonds and facilitate various organic transformations. nih.govresearchgate.net In the realm of N-heterocycle synthesis, gold(III) chloride has been shown to catalyze the direct amination of arenes with azodicarboxylates. researchgate.net While not a direct synthesis of an oxaziridine, this demonstrates the capacity of gold catalysts to mediate C-N bond formation.

A study on the reaction of a pyridine-oxaziridine ligand with a gold(III) complex revealed that the gold center can induce cleavage of the strained oxaziridine ring. nih.gov This suggests that a gold-catalyzed approach to oxaziridine formation would need to carefully control the reaction conditions to favor the desired product over subsequent rearrangements or decompositions. The development of a gold-catalyzed oxidation of imines to oxaziridines remains an area ripe for exploration.

Rhodium-Catalyzed Approaches

Rhodium catalysts are well-known for their role in C-H activation and annulation reactions to form spirocyclic compounds. researchgate.netrsc.org For instance, rhodium(III)-catalyzed spiroannulation has been utilized to synthesize spirocyclic isoindole N-oxides and isobenzofuranones. rsc.org While these are not oxaziridines, the construction of the spirocyclic core is a key feature.

More directly relevant is the rhodium-catalyzed synthesis of spiro-aziridine oxindoles. researchgate.net Although this involves aziridination rather than oxidation to an oxaziridine, it showcases the potential of rhodium catalysts in forming strained three-membered rings within a spirocyclic framework. The application of rhodium catalysts to the asymmetric aziridination of unactivated alkenes further underscores their utility in synthesizing chiral nitrogen-containing heterocycles. researchgate.net A hypothetical rhodium-catalyzed synthesis of this compound could involve the oxidation of cyclohexylidenecyclohexanamine using a rhodium-based oxidant or a rhodium catalyst in the presence of a terminal oxidant.

Other Transition Metal Catalysis (e.g., Copper, Manganese, Iridium, Osmium)

A variety of other transition metals have been employed in the synthesis of related nitrogen-containing heterocycles. Copper-catalyzed reactions, often in cooperation with N-heterocyclic carbenes (NHCs), have been used for the kinetic resolution of aziridines, leading to highly enantioenriched products and spirooxindole derivatives. nih.gov Cobalt complexes with chiral porphyrin ligands have been shown to catalyze the asymmetric aziridination of alkenes with phosphoryl azide (B81097) as the nitrene source, producing N-phosphorylaziridines in good yields and moderate to high enantioselectivities. nih.gov

The following table summarizes representative transition metal-catalyzed approaches that, while not directly reporting the synthesis of this compound, are pertinent to the formation of the core oxaspirooctane or related aziridine (B145994) structures.

Catalytic SystemTransformationKey FindingsReference
Silver(I)-BOXIntramolecular AziridinationGood yields and enantioselectivities for bicyclic aziridines. nih.gov
Dinuclear Silver(I) ComplexOlefin AziridinationEffective for aziridination of various olefins. uchicago.edu
Rhodium(III)SpiroannulationSynthesis of spirocyclic isoindole N-oxides. rsc.org
Copper(I)-NHCKinetic Resolution of AziridinesHigh enantiomeric excess for resolved aziridines and spirooxindoles. nih.gov
Cobalt(II)-PorphyrinAsymmetric AziridinationGood to excellent yields and moderate to high enantioselectivities for N-phosphorylaziridines. nih.gov

Organocatalysis and Synergistic Catalysis in Enantioselective Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding the use of potentially toxic and expensive metals. The enantioselective synthesis of oxaziridines is an area where organocatalysis has made significant contributions.

Chiral Aminocatalysis and N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have been utilized in a variety of catalytic transformations. mdpi.com In the context of oxaziridine chemistry, chiral NHCs have been employed in a formal [3+2] cycloaddition of α-aroyloxyaldehydes and enantiopure oxaziridines to generate oxazolidin-4-one products with excellent diastereo- and enantioselectivities. mdpi.com This reaction proceeds through an acyl azolium enolate intermediate that attacks the electrophilic oxygen of the oxaziridine. mdpi.com While this is a reaction of an oxaziridine rather than its synthesis, it highlights the interaction of NHCs with the oxaziridine ring.

A more direct application of NHC catalysis would be the oxidation of an imine. An NHC could potentially act as a Lewis base to activate the imine towards oxidation by a suitable oxidant.

Non-Covalent Catalysis (e.g., Chiral Phosphoric Acids)

Chiral phosphoric acids (CPAs) are a prominent class of non-covalent organocatalysts that have been successfully applied in a wide range of enantioselective reactions. nih.govrsc.org Their ability to act as Brønsted acids and to form well-defined hydrogen-bonding interactions with substrates allows for high levels of stereocontrol.

In the context of oxaziridine synthesis, CPAs could catalyze the enantioselective oxidation of imines. The CPA would protonate the imine nitrogen, activating it towards nucleophilic attack by an oxidant. The chiral environment provided by the catalyst would then direct the approach of the oxidant to one face of the imine, leading to an enantioenriched oxaziridine. While specific examples of CPA-catalyzed synthesis of this compound are not documented, the principle has been successfully applied to the enantioselective phosphinylation of imines, demonstrating the ability of CPAs to control the stereochemistry of reactions involving imine activation. nih.gov

The following table provides an overview of organocatalytic approaches relevant to the synthesis of chiral oxaziridines.

Catalyst TypeTransformationKey FindingsReference
Chiral N-Heterocyclic Carbene (NHC)Formal [3+2] Cycloaddition of α-Aroyloxyaldehydes and OxaziridinesExcellent diastereo- and enantioselectivities for oxazolidin-4-ones. mdpi.com
Chiral Phosphoric Acid (CPA)Enantioselective Phosphinylation of DihydroisoquinolinesEfficient construction of chiral α-amino diarylphosphine oxides with a diverse range of functional groups. nih.gov
Chiral Phosphoric Acid (CPA)Enantioselective Inverse-Electron-Demand Oxa-Diels–Alder ReactionsGood yields and excellent stereocontrol for chiral tricyclic tetrahydropyran (B127337) derivatives. rsc.org

Multi-Component Reactions (MCRs) for Spiro Heterocycle Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for constructing complex molecules like spiro heterocycles. nih.govnih.gov These reactions are prized for their atom economy, reduction of reaction steps, and potential for creating diverse molecular libraries. nih.gov The convergence and flexibility of MCRs make them ideal for diversity-oriented synthesis. nih.gov

Well-known isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular complexity. nih.govsynarchive.comresearchgate.net

Passerini Reaction (P-3CR): This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxycarboxamide. researchgate.netyoutube.com

Ugi Reaction (U-4CR): This four-component reaction extends the Passerini reaction by including a primary amine, resulting in the formation of an α-acylamino amide. synarchive.comresearchgate.netyoutube.com

While direct synthesis of 2-Cyclohexyl-1-oxa-2-azaspiro[2.5]octane via a standard Ugi or Passerini reaction is not typical, variations and post-MCR transformations can be envisioned to access related spirocyclic frameworks. For instance, an MCR could be used to assemble a complex precursor which then undergoes a subsequent cyclization to form the desired spiro-oxaziridine structure. The strategic selection of functional groups on the MCR inputs allows for a variety of subsequent ring-forming reactions. nih.gov

Microwave-assisted MCRs have emerged as a powerful technique, often leading to accelerated reaction rates and improved yields in the synthesis of spiro heterocyclic compounds. rsc.orgnih.govresearchgate.netbohrium.com

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and stereoselectivity, making it a powerful strategy for the synthesis of complex structures like spiro heterocycles. acs.orgresearchgate.net

The Johnson-Corey-Chaykovsky reaction is a classical method for synthesizing three-membered rings, including epoxides, cyclopropanes, and aziridines, through the reaction of a sulfur ylide with a ketone, aldehyde, or imine. wikipedia.org The aza-Corey-Chaykovsky reaction specifically refers to the reaction with an imine to produce an aziridine. wikipedia.org This reaction is a cornerstone for the synthesis of spiro-aziridine oxindoles. acs.orgnih.gov

The process involves the nucleophilic addition of the sulfur ylide to the imine, forming a betaine (B1666868) intermediate. Subsequent intramolecular displacement of the good sulfonium (B1226848) leaving group leads to the formation of the aziridine ring. wikipedia.org The reaction is often highly diastereoselective. wikipedia.org Chiral sulfur ylides or chiral auxiliaries on the imine can be employed to achieve high enantioselectivity. nih.govacs.org

A general strategy for synthesizing chiral spiro-aziridine oxindoles involves the aza-Corey-Chaykovsky reaction of isatin-derived N-tert-butanesulfinyl ketimines, which can achieve excellent diastereomeric ratios. acs.orgnih.gov The use of different sulfur ylides, generated from various sulfonium salts, can influence the cis/trans selectivity of the resulting aziridines. acs.org Three-component variations, coupling a vinyl sulfonium salt with a nucleophile and an imine, have also been developed to generate aziridines. bris.ac.uk

Table 1: Examples of Aza-Corey-Chaykovsky Reactions in Spiro-Aziridine Synthesis

Imine SubstrateSulfur Ylide SourceProduct TypeSelectivityReference
Isatin-derived N-tert-butanesulfinyl ketiminesNot specifiedChiral spiro-aziridine oxindolesdr = 98:2 to >99:1 acs.orgnih.gov
N-SulfonyliminesDiphenylsulfonium saltAcetylenylaziridinesLow to moderate cis/trans selectivity acs.org
N-SulfonyliminesDimethylsulfonium saltAcetylenylaziridinesHigh cis/trans selectivity (>98:2) acs.org
N-Ts iminesYlide from vinyl sulfonium saltcis-AziridinesGood diastereomeric ratio bris.ac.uk

The Darzens reaction, or condensation, is a classic method for synthesizing epoxides (glycidic esters) from a carbonyl compound and an α-haloester in the presence of a base. This methodology has been effectively adapted for the synthesis of spiro-epoxyoxindoles, which are valuable synthetic intermediates. nih.gov These compounds feature an unstable but synthetically useful oxirane ring spiro-fused to an oxindole (B195798) core. nih.gov

The reaction typically involves the condensation of an isatin (B1672199) (a cyclic α-ketoamide) with a phenacyl bromide or a related α-halo ketone, catalyzed by a base like potassium carbonate. nih.govacs.org Asymmetric versions of the Darzens reaction have been developed using chiral catalysts, such as chiral N,N'-dioxide-Co(acac)2 complexes or chiral hydrogen bonding ligands, to produce optically active spiro-epoxyoxindoles with moderate to good enantioselectivities. acs.orgnih.govrsc.org Solvent-free grinding conditions have also been employed to create a more environmentally friendly and efficient diastereoselective process. beilstein-archives.org

The Michael Initiated Ring Closure (MIRC) reaction is a powerful cascade process for the formation of cyclopropanes and other cyclic systems. rsc.org The aza-variant, Aza-MIRC, involves the conjugate addition of an amine (aza-Michael addition) to an electron-deficient alkene, followed by an intramolecular cyclization to form a new ring. This strategy is particularly useful for constructing nitrogen-containing heterocycles.

This methodology has been applied to the synthesis of various spiro heterocycles. For example, an organocatalytic asymmetric vinylogous Michael addition of 4-nitroisoxazole (B72013) derivatives to isatylidene malonates, followed by intramolecular alkylation, yields chiral spiro-cyclopropyl oxindoles. nih.gov Similarly, the reaction of trifluoromethylated olefins with nosyloxycarbamates can lead to aza-MIRC products. acs.org The reaction of primary amines with β-substituted vinyl selenones can also proceed via an aza-MIRC pathway to furnish aziridines, often with beneficial rate enhancements in aqueous media. nih.govresearchgate.net

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like spiro heterocycles to minimize environmental impact. nih.gov This involves the use of environmentally benign solvents (like water), solvent-free conditions, and green catalysts. nih.govutrgv.eduenvirobiotechjournals.com

Several green strategies have been successfully applied to spiro heterocycle synthesis:

Microwave Irradiation: This technique can significantly accelerate reaction times and improve yields in multi-component reactions for spiro heterocycle synthesis, often under solvent-free conditions or in green solvents. rsc.orgresearchgate.netutrgv.edu

Aqueous Media: Performing reactions in water is a key green approach. The synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] has been achieved using sonication in water with NaCl as a non-acidic green catalyst. nih.gov

Bio-organic Catalysts: Naturally derived, biodegradable catalysts like citric acid have been used in multi-component domino reactions to produce spiro[indoline-pyrido-pyrimidine] derivatives. nih.gov

Solvent-Free Conditions: Mechanochemical methods, such as grinding reactants together without a solvent, offer an eco-friendly alternative to traditional solution-phase synthesis. envirobiotechjournals.com The Darzens reaction for spiro-epoxyoxindoles has also been performed under solvent-free grinding conditions. beilstein-archives.org

Table 2: Examples of Green Catalysts in Spiro Heterocycle Synthesis

CatalystReaction TypeSolvent/ConditionProduct TypeReference
Citric AcidMulti-component domino reactionNot specifiedSpiro[indoline-pyrido-pyrimidine]s nih.gov
NaClThree-component reactionWater (Sonication)Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] nih.gov
Choline chloride/lactic acid (NADES)Three-component reactionMicrowave (60 °C)Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] nih.gov
None (Grinding)Darzens ReactionSolvent-freeSpiro-epoxyoxindoles beilstein-archives.org

Modern Manufacturing and Process Intensification

Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. aiche.org This is achieved by designing novel equipment and techniques that lead to dramatic improvements over traditional batch processing. aiche.orgenergy.gov Key strategies include combining reaction and separation steps into single units and using alternative energy sources like microwaves or ultrasound. energy.gov

For the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including complex heterocycles, flow chemistry is a key PI technology. mdpi.comnih.gov In a flow chemistry setup, reactants are continuously pumped through a reactor (often a microchannel or packed bed reactor), allowing for precise control over parameters like temperature, pressure, and residence time. mdpi.com

Advantages of flow chemistry for manufacturing compounds like 2-Cyclohexyl-1-oxa-2-azaspiro[2.5]octane include:

Enhanced Safety: Small reactor volumes and the ability to handle hazardous reagents or unstable intermediates in a continuous, contained manner improve operational safety. nih.gov

Improved Efficiency: Precise control over reaction conditions often leads to higher yields, better selectivity, and reduced byproduct formation. mdpi.com

Scalability: Scaling up a flow process is typically more straightforward than for batch processes, involving running the system for longer or using parallel reactor lines.

The production of oxaziridines, which can involve unstable imine intermediates or energetic oxidation steps, is particularly well-suited to the enhanced safety and control offered by continuous flow reactors. wikipedia.orgnih.gov

Microreactor Systems for Continuous Synthesis

The application of microreactor technology offers a modern and efficient approach to the synthesis of oxaziridines. mdpi.com These systems provide significant advantages, including superior control over reaction conditions and enhanced safety profiles, particularly for exothermic reactions. mdpi.comdntb.gov.ua

In the context of synthesizing compounds like this compound, a microreactor setup would typically involve the continuous feeding of the precursor imine and an oxidizing agent into a microchannel. The small dimensions of these reactors facilitate rapid mixing and efficient heat exchange, allowing for precise temperature control which is crucial for maximizing yield and minimizing side-product formation. mdpi.com The continuous nature of the process also allows for the rapid production of the target molecule. mdpi.com While specific data for the continuous synthesis of this compound is not detailed in the provided search results, the general principles of microreactor technology are well-established for similar chemical transformations. mdpi.commmsl.czresearchgate.net

Table 1: Illustrative Parameters for Microreactor-Based Oxaziridine Synthesis

Parameter Illustrative Value/Condition Reference
Reactants Imine, Peroxy Acid (e.g., m-CPBA) nih.gov
Solvent Dichloromethane or similar inert solvent nih.gov
Temperature 0-25 °C mdpi.com
Residence Time Seconds to minutes mdpi.com
Pressure Atmospheric to several bars researchgate.net

This table presents typical conditions for oxaziridine synthesis in microreactors based on general literature and may not represent the optimized conditions for this specific compound.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexyl 1 Oxa 2 Azaspiro 2.5 Octane

Fundamental Reactivity Patterns

2-Cyclohexyl-1-oxa-2-azaspiro[2.5]octane is recognized as a valuable reagent in organic synthesis, primarily for its ability to act as an electrophilic aminating agent. This spirocyclic oxaziridine (B8769555) is a stable, crystalline solid that can be conveniently prepared through the oxidation of cyclohexanimine, which is itself derived from cyclohexanone (B45756) and cyclohexylamine. Its stability at room temperature for extended periods contributes to its utility in the laboratory.

The core reactivity of this compound is centered on the strained three-membered oxaziridine ring. This ring system facilitates the transfer of a nitrogen atom to a variety of nucleophiles. The reactions are typically clean, high-yielding, and allow for straightforward product isolation via simple acid-base extraction techniques.

Electrophilic Amination and Nitrogen Atom Transfer

The principal application of 2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane is in electrophilic amination reactions. In these processes, the compound delivers a cyclohexylamino group to a nucleophilic substrate. This transformation is a powerful tool for the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of a vast array of biologically active molecules and functional materials. The mechanism is understood to involve the nucleophilic attack on the nitrogen atom of the oxaziridine ring.

A significant area of application for 2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane is its reaction with C-H acidic compounds, particularly stabilized carbanions. This includes the enolates of esters, ketones, and other carbonyl compounds. The reaction provides an efficient route to α-amino acids and their derivatives.

The process typically involves the deprotonation of the C-H acidic compound with a suitable base to generate the carbanion or enolate. Subsequent reaction with 2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane results in the formation of the corresponding N-cyclohexylamino derivative in good to excellent yields. A key advantage of this methodology is the potential for stereocontrol. When chiral oxaziridines are employed, this reaction can be rendered enantioselective, providing a pathway to optically active α-amino acids.

The N-cyclohexyl group introduced in these reactions can often be removed via hydrogenolysis, yielding the primary amine. This two-step sequence represents a versatile method for the synthesis of N-unsubstituted α-amino acids from readily available esters.

Table 1: Electrophilic Amination of Ester Enolates with 2-Cyclohexyl-1-oxa-2-azaspiro[2.5]octane

Ester Substrate Product Yield (%) Reference
Methyl 2-phenylacetate Methyl 2-(cyclohexylamino)-2-phenylacetate 85
Ethyl benzoylacetate Ethyl 2-(cyclohexylamino)-3-oxo-3-phenylpropanoate 78

The electrophilic aminating ability of 2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane extends beyond carbon-based nucleophiles to a range of heteroatomic nucleophiles.

N-Nucleophiles: The reaction of this oxaziridine with amines can lead to the formation of hydrazines, which involves the formation of a new nitrogen-nitrogen bond.

S-Nucleophiles: Thiols react with oxaziridines to produce disulfides. Organosulfur compounds can be oxidized by oxaziridines, leading to sulfoxides. The reaction with sulfenamides yields sulfinamides.

C-Nucleophiles: As extensively discussed, carbanions derived from esters, ketones, and Grignard reagents are effectively aminated. Enamines also react with oxaziridines to furnish α-amino ketones after hydrolysis.

O-Nucleophiles: While less common, the reaction with certain oxygen nucleophiles can occur. For instance, the reaction of aldehydes and ketones in the presence of an oxaziridine can be utilized in the synthesis of silyl (B83357) enol ethers.

Oxidation Reactions

While best known as an aminating agent, the oxaziridine functionality in 2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane also allows it to act as an oxidizing agent. The transfer of its oxygen atom to a suitable substrate is a characteristic reaction of oxaziridines. For example, they are capable of oxidizing organosulfur compounds to sulfoxides.

Reduction Reactions

The reduction of 2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane typically involves the cleavage of the weak N-O bond within the oxaziridine ring. This can be achieved using various reducing agents. The products of this reduction are the corresponding imine and alcohol.

Nucleophilic Substitution Reactions

The reactions of 2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane with nucleophiles can be viewed as nucleophilic substitution reactions, where the nucleophile attacks either the nitrogen or the oxygen of the oxaziridine ring. The attack on the nitrogen atom, leading to amination, is the more prevalent pathway. However, reactions with organometallic reagents like Grignard reagents can also proceed via attack at the oxygen atom, resulting in the formation of N,N-disubstituted hydroxylamines. Similarly, the reaction with phosphines to give phosphine (B1218219) imides is thought to involve initial attack at the oxygen atom.

Advanced Mechanistic Investigations

Advanced studies have provided significant insights into the reaction mechanisms of spirocyclic oxaziridines, including 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane. These investigations are fundamental to understanding and predicting the chemical behavior of this compound.

The synthesis of this compound and related N-alkyloxaziridines is most commonly achieved through the oxidation of the corresponding imine. nih.gov The precursor imine, N-cyclohexylidenecyclohexanamine, is formed by the condensation of cyclohexanone and cyclohexylamine. Subsequent oxidation with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), yields the oxaziridine. nih.gov

Experimental and theoretical studies support a two-step mechanism for this imine oxidation. The process is initiated by the nucleophilic attack of the imine nitrogen on the peroxy acid, leading to the formation of an intermediate, which then undergoes an intramolecular cyclization to form the three-membered oxaziridine ring. The reaction is generally stereospecific, with the configuration of the starting imine influencing the stereochemistry of the resulting oxaziridine.

Alternative oxidizing agents have also been explored for the synthesis of oxaziridines from imines, including systems based on cobalt-catalyzed molecular oxygen, urea-hydrogen peroxide, and rhenium-peroxide complexes. acs.orgrsc.org The choice of oxidant can influence the selectivity and efficiency of the reaction. For instance, cobalt-catalyzed oxidations have shown dependence on the aldehyde co-reductant, with aliphatic aldehydes promoting a smooth oxidation to the oxaziridine. rsc.org

Spirocyclic oxaziridines, such as this compound, are known to undergo ring transformation reactions, most notably ring expansion to form lactams. This transformation can be initiated by photolysis or in the presence of a single electron transfer reagent like copper(I). wikipedia.org The mechanism proceeds through a radical pathway, involving the homolytic cleavage of the weak N-O bond of the oxaziridine ring. wikipedia.org

The regioselectivity of this ring expansion is governed by stereoelectronic effects. The substituent that is positioned trans to the lone pair of electrons on the nitrogen atom is the one that preferentially migrates. wikipedia.org This principle allows for a degree of control over the rearrangement outcome, especially when considering the chiral nature of the nitrogen atom, which can have a high inversion barrier. wikipedia.org For unsymmetrical spirocyclic oxaziridines derived from substituted cyclohexanones, it is possible to direct the rearrangement to yield specific regioisomeric lactams by controlling the nitrogen stereochemistry.

The skeletal rearrangement of spirocyclic oxaziridines, particularly the ring expansion to lactams, represents a significant synthetic utility, offering an alternative to classical methods like the Beckmann and Schmidt rearrangements. The process involves the conversion of a cyclic ketone, via the corresponding imine and oxaziridine, into a ring-enlarged lactam.

For this compound, this rearrangement would lead to the formation of a seven-membered caprolactam derivative. The key mechanistic step is the photolytically or metal-induced cleavage of the N-O bond, followed by the migration of one of the carbon atoms of the spiro-cyclohexane ring to the nitrogen atom. The choice of migrating carbon is dictated by the stereoelectronic factors mentioned previously. wikipedia.org

The following table illustrates the general transformation of a spirocyclic oxaziridine to a lactam:

Starting MaterialReaction ConditionsProduct
Spirocyclic OxaziridinePhotolysis or Cu(I)Ring-Expanded Lactam

This table represents a generalized transformation and specific yields and conditions would be substrate-dependent.

Oxaziridines have emerged as valuable reagents for the functionalization of C-H bonds, a transformation of significant interest in organic synthesis. While highly electron-deficient oxaziridines, such as perfluorinated derivatives, are known to hydroxylate unactivated C-H bonds, recent studies have shown that N-alkyl oxaziridines can also participate in such reactions, often mediated by transition metal catalysts. rowan.edu

For instance, copper(I)-catalyzed reactions of N-cyclohexyloxaziridines have been shown to result in the oxidation of C-H bonds to produce ketones. rowan.edu The mechanism of these reactions is proposed to involve a single-electron transfer from the copper catalyst to the oxaziridine, generating a copper-bound radical anion. This species can then abstract a hydrogen atom, followed by collapse to the final product and regeneration of the catalyst.

While direct studies on this compound for C-H functionalization are not widely reported, the reactivity of related N-cyclohexyloxaziridines suggests its potential as an oxidant in such transformations. rowan.edu

Cycloaddition Chemistry

The strained three-membered ring of oxaziridines makes them suitable partners in cycloaddition reactions. The inherent weakness of the N-O bond allows for various modes of cycloaddition, leading to the formation of diverse heterocyclic systems. wikipedia.org

Oxaziridines can participate in [3+2] cycloaddition reactions with a variety of unsaturated partners, including alkenes, alkynes, and heterocumulenes. wikipedia.orgresearchgate.net These reactions provide a direct route to five-membered heterocyclic compounds. The reactivity in these cycloadditions is driven by the release of ring strain from the three-membered oxaziridine. wikipedia.org

While specific examples involving this compound are not extensively documented, the general reactivity pattern of N-alkyl oxaziridines suggests its potential in such transformations. For instance, the reaction of oxaziridines with alkynes can lead to the formation of isoxazolines. The mechanism of these reactions can vary, with some proceeding through a concerted pathway, while others may involve stepwise processes.

The following table provides a general overview of the types of products that can be obtained from [3+2] cycloaddition reactions of oxaziridines:

Oxaziridine ReactantUnsaturated PartnerProduct
N-Alkyl OxaziridineAlkeneIsoxazolidine (B1194047)
N-Alkyl OxaziridineAlkyneIsoxazoline (B3343090)
N-Alkyl OxaziridineIsocyanateOxadiazolidinone

This table illustrates the general products of [3+2] cycloaddition reactions.

Reactions with Heterocumulenes, Alkenes, Alkynes, and Nitriles

The reactivity of the oxaziridine ring in this compound, a three-membered heterocycle containing a strained N-O bond, dictates its interactions with various unsaturated systems. While specific research on the cycloaddition reactions of this compound is not extensively documented in publicly available literature, the reactivity of analogous N-alkyl and N-aryl oxaziridines provides a strong basis for predicting its chemical behavior. Oxaziridines are known to participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, including heterocumulenes, alkenes, alkynes, and nitriles. thieme-connect.commdpi.com These reactions typically proceed through the cleavage of the C-O or N-O bond of the oxaziridine ring.

Reactions with Heterocumulenes

N-substituted oxaziridines have been shown to react with heterocumulenes, such as isocyanates and isothiocyanates. For instance, the reaction of an oxaziridine with an isocyanate can lead to the formation of a five-membered heterocyclic ring system. The reaction is believed to proceed via a [3+2] cycloaddition pathway. While specific examples for this compound are not available, the general reactivity pattern is illustrated below with a representative reaction.

Table 1: Representative Reaction of an N-Alkyl Oxaziridine with Phenyl Isocyanate

Oxaziridine ReactantHeterocumuleneProduct
N-tert-Butyl-2-phenyloxaziridinePhenyl isocyanate5-tert-Butyl-2,4-diphenyl-1,2,5-oxadiazolidin-3-one

This table presents a representative reaction based on known oxaziridine chemistry and does not represent experimentally verified data for this compound.

Reactions with Alkenes and Alkynes

The reaction of oxaziridines with alkenes and alkynes can also proceed via a [3+2] cycloaddition mechanism, leading to the formation of isoxazolidine and isoxazoline derivatives, respectively. thieme-connect.com These reactions involve the oxaziridine acting as a 1,3-dipole precursor. The regioselectivity and stereoselectivity of these reactions can be influenced by the substituents on both the oxaziridine and the dipolarophile.

Research on chiral oxaziridines has demonstrated that these cycloadditions can be stereoselective. For example, the reaction of an enantiomerically pure oxaziridine with an alkene can yield an enantiomerically enriched isoxazolidine. This highlights the potential for asymmetric synthesis using chiral oxaziridines.

Table 2: Representative [3+2] Cycloaddition Reactions of Oxaziridines with Alkenes and Alkynes

Oxaziridine ReactantDipolarophileProduct
(R)-N-tert-Butyl-2-phenyloxaziridineStyrene(4S,5R)-2-tert-Butyl-3,5-diphenylisoxazolidine
N-Cyclohexyl-3,3-dimethyloxaziridineDimethyl acetylenedicarboxylateDimethyl 4-cyclohexyl-5,5-dimethyl-4,5-dihydroisoxazole-3,4-dicarboxylate

This table presents representative reactions based on known oxaziridine chemistry and does not represent experimentally verified data for this compound.

Reactions with Nitriles

A notable reaction of oxaziridines is their [3+2] cycloaddition with nitriles to furnish 2,3-dihydro-1,2,4-oxadiazoles. thieme-connect.comresearchgate.net This transformation has been studied with various chiral oxaziridines, demonstrating the potential for the enantioselective synthesis of these heterocyclic products. The reaction involves the cleavage of the C-O bond of the oxaziridine and subsequent attack on the nitrile carbon.

The mechanism is proposed to involve the initial attack of the oxaziridine oxygen on the nitrile carbon, followed by the nucleophilic attack of the nitrile nitrogen on the oxaziridine carbon. thieme-connect.com The stereochemical outcome of the reaction can be influenced by the stereochemistry of the starting oxaziridine.

Table 3: [3+2] Cycloaddition of a Chiral Oxaziridine with Benzonitrile

Oxaziridine ReactantNitrileProductDiastereomeric Ratio
(+)-(1'S,2R,3R)-2-(1-Phenylethyl)-3-phenyloxaziridineBenzonitrile(+)-(1'S,3S)-5-Phenyl-2-(1-phenylethyl)-2,3-dihydro-1,2,4-oxadiazole71:29

Data sourced from a study on chiral oxaziridines and does not represent experimentally verified data for this compound. thieme-connect.com

Structural Elucidation and Conformational Analysis of 2 Cyclohexyl 1 Oxa 2 Azaspiro 2.5 Octane and Its Derivatives

Spectroscopic Methodologies for Structural Characterization

A comprehensive analysis of 2-cyclohexyl-1-oxa-2-azaspiro(2.5)octane and its derivatives relies on a combination of spectroscopic methods to determine their three-dimensional structure, configuration, and preferred conformations. researchgate.netmolaid.com Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the principal tools employed for these detailed structural elucidations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure and dynamics of this compound. Through the analysis of different nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be assembled. A thorough structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives has been conducted using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. researchgate.netmolaid.comnih.gov

Proton NMR (¹H NMR) spectroscopy is fundamental in determining the relative configuration and preferred conformations of these spirocyclic oxaziridines. researchgate.net By analyzing the chemical shifts and homonuclear coupling constants of the protons in the aliphatic rings, researchers can deduce the steric and electronic effects of substituents. researchgate.netmolaid.com For instance, in spirocyclic oxaziridines derived from substituted cyclohexanones, a notable upfield shift of the cyclohexyl methylene (B1212753) or methine protons can be observed when they have a 1,3-diaxial relationship with the N-substituent. researchgate.net This is attributed to a conformation where an aromatic group on the nitrogen is positioned over the plane of the cyclohexane (B81311) ring. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Protons in this compound

Proton EnvironmentTypical Chemical Shift (ppm)
Cyclohexyl Protons (CH, CH₂)1.0 - 2.5
Protons on Spiro-cyclohexane Ring1.2 - 2.0
Proton on N-bearing Cyclohexyl Carbon2.5 - 3.5

Note: These are generalized ranges and can vary based on solvent and specific substitution patterns.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Carbons in this compound

Carbon EnvironmentTypical Chemical Shift (ppm)
Spiro Carbon (C-3)60 - 80
Cyclohexane Ring Carbons (CH₂)20 - 40
N-substituted Cyclohexyl Carbon (CH)50 - 70
Other Cyclohexyl Carbons25 - 35

Note: These are approximate values and are influenced by the specific molecular context.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the oxaziridine (B8769555) ring. The chemical shift of the ¹⁵N nucleus is particularly sensitive to the nature of the substituent on the nitrogen and the stereochemistry of the three-membered ring. researchgate.netmolaid.com For 1-oxa-2-azaspiro[2.5]octane derivatives, ¹⁵N NMR data, in conjunction with ¹H and ¹³C data, allows for a comprehensive understanding of the electronic and steric interactions influencing the nitrogen center. researchgate.net

Table 3: Anticipated ¹⁵N NMR Chemical Shift Range for the Nitrogen in this compound

Nitrogen EnvironmentTypical Chemical Shift (ppm)
Oxaziridine Nitrogen-50 to +50

Note: The ¹⁵N chemical shift is highly dependent on the referencing standard and the electronic properties of the N-substituent.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms in the molecule. Techniques such as Homonuclear Correlation Spectroscopy (¹H-¹H COSY) are used to identify proton-proton coupling networks, while Heteronuclear Correlation Spectroscopy (HETCOR), including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establishes correlations between protons and directly attached or long-range coupled carbons. These techniques are essential for the unambiguous assignment of all ¹H and ¹³C NMR signals, which is a prerequisite for detailed conformational analysis. researchgate.net

X-ray Crystallography for Absolute Configuration

While NMR spectroscopy provides a wealth of information about the structure in solution, X-ray crystallography offers a definitive method for determining the solid-state conformation and, crucially, the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained. For spirocyclic oxaziridines, X-ray analysis has confirmed the conformations suggested by NMR data, such as the positioning of an N-aryl group over the cyclohexane ring. researchgate.net The determination of the absolute configuration is paramount for understanding the stereochemical outcome of reactions involving these chiral compounds.

Conformational Preferences and Stereochemical Aspects of this compound and its Derivatives

The unique spirocyclic structure of this compound, featuring a strained three-membered oxaziridine ring fused to a flexible six-membered cyclohexane ring, gives rise to distinct stereochemical and conformational properties. The analysis of this framework is critical for understanding its reactivity and potential applications in stereoselective synthesis.

Determination of Relative Configuration

The relative configuration of 1-oxa-2-azaspiro[2.5]octane derivatives is primarily elucidated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. acs.orgresearchgate.netnih.gov A detailed structural and conformational analysis can be performed using ¹H, ¹³C, and ¹⁵N NMR. nih.govuan.mx

Key diagnostic parameters derived from NMR spectra include:

Homonuclear Coupling Constants (J-values): The magnitude of proton-proton coupling constants within the cyclohexane ring provides direct insight into the dihedral angles between adjacent protons, allowing for the assignment of their relative orientations (axial or equatorial) and thus determining the chair conformation of the ring. nih.govuan.mx

Chemical Shifts (δ): The chemical shifts of protons and carbons are highly sensitive to their local electronic and steric environment. nih.govuan.mx These shifts directly reflect the influence of substituents on the cyclohexane ring or the nitrogen atom of the oxaziridine ring. researchgate.net For instance, the anisotropic effect of the three-membered ring and its substituents causes characteristic shifts in the signals of the adjacent cyclohexane carbons and protons, which helps in assigning the stereochemistry at the spiro-carbon. nih.govlookchem.com

In cases where NMR data is ambiguous, X-ray crystallography provides definitive proof of the solid-state structure and relative stereochemistry of these compounds. acs.orgresearchgate.net

Preferred Conformations in Solution State

In solution, the cyclohexane ring of this compound derivatives predominantly adopts a chair conformation. The preferred orientation of the substituents on the nitrogen and the cyclohexane ring is a crucial aspect of their conformational analysis. researchgate.netnih.gov

Studies on spirocyclic oxaziridines derived from substituted cyclohexanones and benzylamines have revealed a notable conformational preference. researchgate.net A significant upfield shift is often observed for the signals of cyclohexyl methylene or methine protons that have a 1,3-diaxial relationship with the N-substituent. researchgate.net This effect is attributed to a preferred conformation where an aromatic group attached to the nitrogen is positioned over the plane of the cyclohexane ring, inducing shielding from the aromatic ring current. researchgate.net This specific conformation has been corroborated by molecular mechanics calculations and observed in the solid state via X-ray crystallography, indicating it is a highly stable arrangement. researchgate.net The analysis of these preferred conformations is essential for predicting the stereochemical outcome of their reactions. nih.govuan.mx

Influence of Steric and Electronic Effects on Conformation

The conformational equilibrium of this compound and its derivatives is governed by a combination of steric and electronic effects. researchgate.netnih.gov

Steric Effects: The steric bulk of the substituent on the oxaziridine nitrogen (N2) and any substituents on the cyclohexane ring play a significant role in determining the most stable conformation. Large substituents will preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. The relative orientation of the N-substituent with respect to the cyclohexane ring is a key stereocontrol element during the synthesis of these molecules from substituted ketones. lookchem.com

Nitrogen Inversion Barriers in Spirocyclic Oxaziridines

A defining characteristic of the oxaziridine ring is the high configurational stability of the pyramidal nitrogen atom. uan.mxnih.gov Unlike typical amines that undergo rapid lone-pair inversion, the nitrogen stereocenter in N-alkyloxaziridines is remarkably stable at room temperature. nih.gov This stability is due to a substantial energy barrier to inversion, which is a result of the inherent strain in the three-membered ring. nih.govrsc.org

For N-alkyl spirocyclic oxaziridines, this barrier is high enough to prevent inversion at ambient temperatures, allowing for the isolation of stable diastereomers. uan.mxnih.govresearchgate.net The magnitude of the nitrogen inversion barrier is markedly dependent on the nature of the substituents on both the nitrogen and the carbon atoms of the ring. rsc.orgresearchgate.net

The table below summarizes typical nitrogen inversion barriers for various classes of oxaziridines.

Oxaziridine ClassTypical Inversion Barrier (kcal/mol)Reference
N-Alkyloxaziridines25–32 nih.gov
N-(Alkoxycarbonyl)oxaziridines (e.g., N-Boc)~18 nih.gov
N-Phosphinoyloxaziridines~13 nih.gov
N-Acyloxaziridines10.3 nih.gov

The presence of N-substituents capable of π-conjugation, such as acyl, alkoxycarbonyl, and sulfonyl groups, significantly lowers the inversion barrier. nih.gov This is rationalized by the stabilization of the planar transition state for nitrogen inversion through conjugation. nih.gov

Stereocontrol and Induction of Axial Chirality

The synthesis of spirocyclic oxaziridines offers opportunities for stereocontrol. When unsymmetrical or optically active ketones are used as starting materials, the resident substituent can act as the key stereocontrol element, directing the oxidation step to favor one diastereomer over another. lookchem.com Furthermore, the choice of a chiral amine in the initial condensation step to form the imine precursor can effectively control the stereochemistry at the nitrogen center. lookchem.com

This control over the stereochemistry of the spiro-carbon and the configurationally stable nitrogen atom can lead to the induction of axial chirality in the molecule. The high energy barrier to nitrogen inversion is crucial, as it locks the conformation and allows for the isolation of distinct, optically active stereoisomers. nih.govresearchgate.net The ability to synthesize specific stereoisomers of these spirocyclic oxaziridines is of significant interest for their use as chiral reagents or building blocks in asymmetric synthesis. lookchem.com

Theoretical and Computational Studies on 2 Cyclohexyl 1 Oxa 2 Azaspiro 2.5 Octane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability and chemical behavior.

The electronic nature of oxaziridines, the class of compounds to which this compound belongs, is characterized by the presence of a strained three-membered ring containing an N-O bond. nih.govwikipedia.org This feature allows for the electrophilic transfer of either the oxygen or nitrogen atom. wikipedia.org The substituents on the nitrogen and carbon atoms of the oxaziridine (B8769555) ring significantly influence the electronic properties.

Computational studies on related oxaziridines reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to its reactivity. The HOMO is typically associated with the lone pairs of the oxygen and nitrogen atoms, while the LUMO is often localized on the antibonding σ* orbital of the N-O bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Calculated Electronic Properties Hypothetical Value
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

These values are illustrative and based on general trends for oxaziridines. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving oxaziridines. mdpi.comresearchgate.netnih.gov For this compound, DFT calculations can be employed to explore the transition states and reaction pathways of its characteristic reactions, such as oxygen and nitrogen transfer. acs.org

One of the most common reactions of oxaziridines is the transfer of an oxygen atom to a nucleophile. nih.govacs.org DFT studies on the oxidation of various substrates by N-sulfonyloxaziridines have shown that the reaction proceeds through a concerted, asynchronous transition state. acs.org In this process, the cleavage of the N-O bond is more advanced than the formation of the new C-O bond. acs.org This leads to a significant buildup of partial negative charge on the nitrogen atom in the transition state. acs.org

Similarly, oxaziridines can act as electrophilic nitrogen sources, particularly when the nitrogen substituent is small. acs.org DFT calculations can help to elucidate the factors that govern the competition between oxygen and nitrogen transfer, such as the nature of the substrate and the substituents on the oxaziridine ring.

Conformational Energy Landscape Analysis

The conformational flexibility of the cyclohexane (B81311) ring in this compound plays a crucial role in its reactivity and stereoselectivity. A detailed analysis of the conformational energy landscape can identify the most stable conformers and the energy barriers between them.

A structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, which can be complemented by computational studies. nih.gov These studies help in determining the preferred conformations by analyzing coupling constants and chemical shifts. nih.gov The orientation of the exocyclic substituents is found to direct the course of oxidative attacks. nih.gov

For this compound, the cyclohexane ring can adopt chair, boat, and twist-boat conformations. The spiro fusion to the oxaziridine ring introduces additional steric constraints that influence the relative energies of these conformers. Computational methods can be used to map the potential energy surface and identify the global minimum energy structure.

The following table illustrates a hypothetical conformational analysis for the chair conformers of the cyclohexyl group, with the substituent in either an axial or equatorial position.

Conformer Relative Energy (kcal/mol) Population (%)
Equatorial Cyclohexyl0.095
Axial Cyclohexyl2.05

These values are for illustrative purposes and represent a typical energy difference for a cyclohexyl substituent.

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical models are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations. By modeling the transition states of competing reaction pathways, it is possible to predict which products will be formed preferentially.

For instance, in the epoxidation of alkenes, the stereoselectivity of the reaction is often governed by the steric interactions between the alkene and the substituents on the oxaziridine. wikipedia.org Computational modeling can be used to design chiral oxaziridines that can achieve high enantioselectivity in these reactions.

Furthermore, theoretical calculations can predict how changes in the reaction conditions, such as the solvent or the presence of a catalyst, will affect the outcome of the reaction. This predictive power makes computational chemistry an essential tool in the rational design of new synthetic methodologies based on oxaziridine chemistry.

Applications in Advanced Organic Synthesis and Chemical Transformations

Role as a Key Electrophilic Reagent in Organic Synthesis

Oxaziridines, as a class of compounds, are valuable reagents in organic chemistry, serving as versatile intermediates for the synthesis of a diverse range of nitrogen-containing molecules due to their high ring strain and reactive C-O/N bond. researchgate.net They function as electrophilic transfer agents for both oxygen and nitrogen, a reactivity that is contrary to the typical nucleophilic nature of these heteroatoms. ignited.inwikipedia.org This unusual reactivity is a direct consequence of the strained three-membered ring and the weak N-O bond. ignited.in

The specific mode of action, whether as an oxygen or nitrogen transfer agent, is largely dictated by the nature of the substituent on the oxaziridine (B8769555) nitrogen. wikipedia.orgmdpi.com In the case of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane, an N-alkyl oxaziridine, the nucleophilic attack can occur at either the oxygen or the nitrogen atom. mdpi.com When the nitrogen substituent is sterically bulky, nucleophiles tend to attack the oxygen atom. ignited.inwikipedia.org Conversely, a smaller substituent on the nitrogen atom can facilitate attack at the nitrogen center. ignited.inwikipedia.org This dual reactivity makes it a powerful tool for various synthetic transformations, including the oxidation of nucleophiles and electrophilic amination. mdpi.comacs.org

The electrophilic nature of the oxaziridine is enhanced by factors that can stabilize the negative charge that develops on the nitrogen atom during the transfer process. acs.org For instance, N-sulfonyloxaziridines are particularly potent oxygen transfer agents because the sulfonyl group is an excellent leaving group. mdpi.com While the cyclohexyl group in this compound is not as strongly electron-withdrawing as a sulfonyl group, the compound still serves as an effective electrophilic species for a range of transformations.

Synthesis of Complex Spirocyclic Systems

The reactivity of this compound is harnessed in the construction of intricate spirocyclic frameworks, which are significant structural motifs in many biologically active compounds.

Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of these complex structures often involves the functionalization of an oxindole (B195798) core. Oxaziridines like this compound can be employed for the α-hydroxylation of oxindole enolates, a key step in the synthesis of 3-hydroxy-2-oxindoles. These hydroxylated products are versatile intermediates for the further elaboration into more complex spirooxindole derivatives. mdpi.com For example, enantioselective hydroxylation of 3-substituted oxindoles has been achieved using chiral catalysts in combination with racemic oxaziridines, leading to optically active 3-substituted-3-hydroxy-2-oxindoles. mdpi.com While specific examples detailing the use of this compound in this context are not prevalent, its general reactivity as an oxygen transfer agent suggests its utility in such transformations.

Furthermore, the synthesis of spiro-aziridine oxindoles has been developed, which are valuable precursors for a variety of 3,3-disubstituted spirooxindoles. researchgate.net These spiro-aziridines can undergo ring-opening reactions with various nucleophiles to generate highly functionalized oxindole frameworks. researchgate.netnih.gov

Oxaziridines are well-established reagents for the transfer of oxygen and nitrogen atoms to olefins to form epoxides and aziridines, respectively. ignited.in The reaction of this compound with an alkene would lead to the formation of an epoxide and cyclohexanimine. This transformation is particularly useful for the synthesis of acid-sensitive epoxides, as the reaction conditions are typically mild and aprotic. ignited.in When the substrate is a cyclic olefin, this reaction provides a direct route to spiro-epoxides.

Similarly, oxaziridines with small N-substituents can act as nitrogen transfer agents to form aziridines. mdpi.com The synthesis of spiro-aziridine oxindoles has been accomplished through methods such as the asymmetric catalytic aza-Michael-initiated ring closure of methyleneindolinones with N-tosyloxycarbamates, demonstrating the feasibility of constructing such spirocyclic systems. researchgate.net

A significant application of spirocyclic oxaziridines derived from cyclic ketones is their rearrangement to form ring-expanded lactams. lookchem.com This reaction, which can be induced photochemically or thermally, provides a powerful method for the synthesis of medium-sized lactam rings, which are important structural units in many natural products and pharmaceuticals.

For this compound, which is derived from cyclohexanone (B45756), this rearrangement would lead to the formation of a seven-membered caprolactam ring. The process involves the cleavage of the weak N-O bond followed by the migration of one of the adjacent carbon atoms to the nitrogen atom. The regioselectivity of this ring expansion can often be controlled by the stereochemistry of the oxaziridine. lookchem.com This method offers a direct route to N-substituted lactams from readily available cyclic ketones.

Starting Material PrecursorReagentProduct TypeRing SizeReference(s)
Cyclic Ketone (e.g., Cyclohexanone)Amine, then oxidizing agentSpirocyclic Oxaziridine3 (oxaziridine) lookchem.com
Spirocyclic OxaziridinePhotolysis or HeatRing-Expanded Lactam7 (caprolactam) lookchem.com

Development of Novel Heterocyclic Scaffolds

The unique reactivity of this compound makes it a valuable building block for the development of novel heterocyclic scaffolds beyond simple ring expansions. The ability to transfer either an oxygen or a nitrogen atom allows for the introduction of key heteroatoms into organic molecules, paving the way for the synthesis of diverse heterocyclic systems. mdpi.comacs.org

For instance, oxaziridines can participate in [3+2] cycloaddition reactions with various heterocumulenes to generate substituted five-membered heterocycles. ignited.in This type of reaction significantly increases the molecular complexity and provides access to a wide range of heterocyclic frameworks.

The development of new synthetic routes to azaspirocycles, such as 2-azaspiro[3.4]octane, highlights the ongoing interest in these scaffolds for applications in medicinal chemistry. rsc.org While not directly starting from this compound, the general pursuit of novel spirocyclic systems underscores the importance of reagents that can facilitate their construction. rsc.org

Utility in Nitrogen and Oxygen Atom Transfer Reactions

The primary utility of this compound in organic synthesis lies in its capacity to act as either a nitrogen or an oxygen atom transfer agent. mdpi.comacs.orgrsc.org The outcome of the reaction is highly dependent on the nature of the nucleophile and the substituents on the oxaziridine nitrogen. mdpi.com

Oxygen Atom Transfer: With an N-alkyl substituent like a cyclohexyl group, this compound can effectively transfer its oxygen atom to a variety of nucleophiles. This includes the oxidation of sulfides to sulfoxides and sulfones, and the α-hydroxylation of enolates to form α-hydroxy ketones. acs.orgwayne.edu These reactions are fundamental transformations in organic synthesis. N-sulfonyloxaziridines are particularly well-known for these types of oxygen transfers. ignited.inacs.org

Nitrogen Atom Transfer: When the N-substituent on the oxaziridine is small, electrophilic nitrogen transfer can occur. mdpi.com While the cyclohexyl group is of moderate size, nitrogen transfer reactions with suitable nucleophiles are still possible. This includes the amination of organometallic reagents, such as Grignard reagents or organozinc compounds, to produce primary amines. nih.govresearchgate.net Amination of amines to form hydrazines is another key application. unc.edulookchem.com The development of reagents like N-Boc-oxaziridines for the efficient transfer of protected amino groups highlights the importance of this class of reactions. nih.govlookchem.com

The table below summarizes the dual reactivity of N-alkyl oxaziridines.

Reaction TypeNucleophileProductReference(s)
Oxygen Transfer Sulfide (R₂S)Sulfoxide (R₂SO) acs.orgwayne.edu
Enolateα-Hydroxy Ketone ignited.inmdpi.comacs.org
AlkeneEpoxide ignited.in
Nitrogen Transfer Organometallic (R-M)Primary Amine (R-NH₂) nih.govresearchgate.net
Amine (R₂NH)Hydrazine (R₂N-NH₂) unc.edulookchem.com

Mechanistic Basis of Biological Activity for 2 Cyclohexyl 1 Oxa 2 Azaspiro 2.5 Octane

Molecular Interactions and Target Engagement Mechanisms

The biological activity of oxaziridines, including spiro-oxaziridines like 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane, is largely dictated by the strained three-membered ring and the weak nitrogen-oxygen (N-O) bond. wikipedia.org This structure allows oxaziridines to act as electrophilic transfer agents for both oxygen and nitrogen atoms. nih.govacs.org

The primary mechanism of interaction for oxaziridines involves the transfer of an oxygen atom to a nucleophilic substrate, such as an enolate, to form α-hydroxycarbonyl compounds. acs.org This reactivity is a cornerstone of their application in organic synthesis and suggests a potential to interact with biological nucleophiles within a cell. Furthermore, certain oxaziridines can transfer a nitrogen atom, acting as a source of electrophilic nitrogen. nih.gov

In the context of target engagement, the spirocyclic nature of the molecule can confer a unique three-dimensional structure that allows for specific interactions with biological targets. nih.gov For instance, spirooxindoles, which share the spirocyclic feature, have been shown to interact with the active sites of enzymes like kinases, where the spiro ring helps to position the molecule for optimal binding. frontiersin.org The cyclohexyl group on the nitrogen of this compound likely influences the steric and electronic properties of the molecule, which in turn would affect its binding affinity and selectivity for specific biological targets.

A notable example of target engagement by a related class of compounds is the covalent modification of methionine residues in proteins by oxaziridine-based fragments. An activity-based oxaziridine (B8769555) platform has been developed to identify and develop covalent ligands for functional allosteric methionine sites. nih.gov This suggests that this compound could potentially engage with protein targets through the oxidation of specific amino acid residues.

Enzymatic and Receptor Binding Studies (Mechanistic Focus)

Direct enzymatic and receptor binding data for this compound is not available. However, studies on related spiro compounds provide insights into potential mechanisms. For example, spirooxindoles have been investigated as inhibitors of various kinases, including glycogen (B147801) synthase kinase 3 (GSK-3) and cyclin-dependent kinase 2 (CDK2)/epidermal growth factor receptor (EGFR). frontiersin.orgnih.gov The inhibitory action of these compounds is often attributed to their ability to fit into the ATP-binding pocket or allosteric sites of the kinases. nih.gov

The table below summarizes the inhibitory activities of some spiro compounds against specific enzymes, illustrating the potential for this class of molecules to act as enzyme inhibitors.

Spiro Compound ClassTarget Enzyme(s)Observed Effect
SpirooxindolesGSK-3Inhibition
SpirooxindolesCDK2/EGFRDual Inhibition
Spiro-pyrazolopyridone oxindolesDengue virus NS4BInhibition

This table is illustrative of the types of enzymatic inhibition observed with spiro compounds and does not represent data for this compound itself.

The reactivity of the oxaziridine ring also suggests a potential for covalent inhibition of enzymes. The electrophilic nature of the oxaziridine allows it to react with nucleophilic residues (e.g., cysteine, histidine, or lysine) in an enzyme's active site, leading to irreversible inhibition. This mechanism is distinct from the reversible binding observed in many kinase inhibitors.

Biochemical Pathway Modulation (Mechanistic Focus)

Given the ability of oxaziridines to act as oxidizing agents, this compound could potentially modulate biochemical pathways by altering the redox state of key signaling molecules. For example, the oxidation of methionine residues in proteins can act as a regulatory switch. A study on an oxaziridine-based covalent ligand demonstrated that the oxidation of a specific methionine (M169) in cyclin-dependent kinase 4 (CDK4) prevented the phosphorylation of a nearby threonine (T172), which is a critical step for CDK4 activation and cell cycle progression. nih.gov This highlights a potential mechanism by which an oxaziridine-containing compound could allosterically regulate enzyme activity and modulate signaling pathways such as the cell cycle. nih.gov

Furthermore, the inhibition of kinases like GSK-3 by related spiro compounds suggests that this compound could potentially interfere with pathways regulated by these enzymes, such as inflammatory signaling pathways. nih.gov

Anti-viral Activity Studies (Pre-clinical, Mechanistic Focus for related structures)

While there are no specific antiviral studies on this compound, the broader class of spiro compounds has shown promise as antiviral agents. nih.govacs.org The unique three-dimensional arrangement of spirocycles is considered a privileged scaffold in medicinal chemistry for developing antiviral drugs. nih.gov

A study on spiro-annulated derivatives of oxepane (B1206615) and azepane revealed inhibitory activity against the human adenovirus C5, a DNA virus. nih.gov Interestingly, these compounds did not show activity against the RNA viruses tested, suggesting a degree of selectivity in their antiviral action. nih.gov Spirooxindoles have also been identified as potent inhibitors of various viruses, including influenza A virus and dengue virus. nih.govacs.org The mechanism of action for some of these spirooxindoles involves the inhibition of viral proteins, such as the dengue virus NS4B protein. acs.org

The following table summarizes the antiviral activity of some spiro compounds against different viruses.

Spiro Compound ClassVirusTarget/Mechanism
Spiro-annulated oxepanes/azepanesHuman adenovirus C5Inhibition of virus reproduction
Spirooxindole derivativesInfluenza A virusInhibition of viral replication
Spiro-pyrazolopyridone oxindolesDengue virusInhibition of NS4B protein

This table presents findings for related spiro structures and is not specific to this compound.

Potential for Selective Activity Against Pests and Pathogens (Mechanistic Focus)

The concept of selective toxicity, where a compound is more harmful to a pest or pathogen than to the host, is a cornerstone of antimicrobial and pesticide development. nih.gov The structural features of this compound, particularly the reactive oxaziridine ring, could be harnessed to achieve such selectivity.

The mechanism for selective toxicity could be based on differences in metabolic pathways between the target organism and the host. For example, if a specific enzyme in a pathogen is particularly susceptible to oxidation by the oxaziridine ring, this could lead to selective inhibition.

Studies on spirooxindoles have demonstrated their potential as antimicrobial agents against various bacteria. nih.gov Although the detailed mechanisms of action are often not fully elucidated, the findings suggest that these compounds can interfere with essential processes in bacteria. nih.gov The development of new antimicrobial agents is critical due to the rise of antibiotic resistance, and spiro compounds represent a promising structural class for this purpose. nih.gov The selective activity would depend on the compound's ability to interact with targets that are unique to the pathogen or are significantly different from their mammalian counterparts. nih.gov

Challenges and Future Perspectives in the Research of 2 Cyclohexyl 1 Oxa 2 Azaspiro 2.5 Octane

Stability and Handling Considerations in Research

A significant aspect of working with oxaziridines, including 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane, revolves around their stability and handling. The three-membered ring of an oxaziridine (B8769555) is inherently strained, which is the source of its reactivity. wikipedia.org Generally, simple oxaziridines can be purified using standard chromatographic methods and are often stable enough to be handled on the benchtop without special precautions against air or moisture. nih.gov However, prolonged storage often requires reduced temperatures to prevent decomposition. nih.gov

A key feature of N-alkyloxaziridines like this compound is the remarkable configurational stability of the nitrogen atom. nih.gov The energy barrier for nitrogen inversion in N-alkyloxaziridines ranges from 25 to 32 kcal/mol, which is high enough to allow for the isolation of distinct diastereomers at room temperature. nih.gov Research on other spiro-oxaziridines has confirmed that the stability and the barrier to nitrogen inversion are influenced by the substituents on both the nitrogen and carbon atoms of the ring. rsc.org The low basicity of the nitrogen atom and steric hindrance can also limit solvation effects on racemization rates. rsc.org While many oxaziridines are stable, some, particularly certain N-H oxaziridines, are highly reactive and must be prepared in situ, limiting their broader application. acs.org

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 2763-78-2 echemi.comchemnet.com
Molecular Formula C12H21NO echemi.comchemnet.com
Molecular Weight 195.30 g/mol echemi.comchemnet.com
Boiling Point 266.4°C at 760 mmHg chemnet.com
Density 1.05 g/cm³ chemnet.com
Flash Point 75.1°C chemnet.com

Overcoming Synthetic Limitations and Scale-Up Hurdles

The conventional method for synthesizing N-alkyloxaziridines involves the oxidation of the corresponding imine, typically with a peroxy acid like m-chloroperbenzoic acid (mCPBA). nih.govacs.org For this compound, this would involve the oxidation of the imine formed from cyclohexanone (B45756) and cyclohexylamine. While this method is effective and can be performed on a multigram scale, challenges can arise, particularly in large-scale production. nih.gov These challenges include the cost and availability of reagents, the need for purification to remove byproducts, and ensuring consistent yields and purity on a larger scale.

Research into the synthesis of related azaspirocycles has highlighted the importance of developing efficient and practical routes that utilize readily available starting materials and minimize chromatographic purifications. rsc.org For oxaziridines, alternative and more environmentally benign oxidants are being explored. For instance, improved syntheses for some oxaziridines now use oxone. ignited.in A catalyst-free method for preparing N-sulfonyloxaziridines using sodium hypochlorite (B82951) has also been developed, which is noted for being inexpensive and environmentally friendly. thieme-connect.de Adapting such improved oxidation methods for the synthesis of N-alkyl spirocyclic oxaziridines like this compound could help overcome current synthetic limitations and facilitate easier scale-up.

Development of More Practical and Stable Oxaziridine Reagents

The field of oxaziridine chemistry has seen a continuous drive toward the development of reagents with enhanced stability and practicality. nih.gov While this compound benefits from the inherent configurational stability of N-alkyloxaziridines, other classes of oxaziridines have been designed to offer different advantages. nih.gov For example, N-sulfonyloxaziridines, often called Davis' oxaziridines, are among the most widely used due to their stability and their function exclusively as oxygen transfer agents. wikipedia.orgthieme-connect.de

More recently, N-carbamoyloxaziridines have been developed as stable, crystalline solids that can act as electrophilic sources of protected nitrogen. nih.gov The development of such reagents addresses the need for nitrogen-transfer agents that are easier to handle than some of the more reactive N-H or N-alkyl oxaziridines. nih.gov The stability of the N-substituent plays a crucial role; for instance, the presence of an N-acyl group can significantly lower the barrier to nitrogen inversion compared to an N-alkyl group. acs.org Future research may focus on modifying the cyclohexyl group or the spirocyclic core of this compound to fine-tune its stability and reactivity for specific applications, balancing the need for reactivity with the practical demands of handling and storage.

Table 2: Comparison of Different Classes of Oxaziridine Reagents

Oxaziridine Class Key Features Primary Reactivity
N-Alkyloxaziridines High configurational stability at nitrogen. nih.govignited.in Oxygen and nitrogen transfer. nih.govacs.org
N-Sulfonyloxaziridines High stability, often crystalline solids. wikipedia.orgthieme-connect.de Exclusively oxygen transfer. ignited.in
N-H Oxaziridines Often highly reactive, may require in situ preparation. acs.org Electrophilic nitrogen transfer. acs.org
N-Acyloxaziridines Lower barrier to nitrogen inversion. acs.org Limited synthetic application, used to study substituent effects. acs.org

Exploration of Novel Reactivity Modes and Mechanistic Pathways

Oxaziridines are versatile reagents capable of transferring either an oxygen or a nitrogen atom, a reactivity stemming from the strained N-O bond. wikipedia.org For N-alkyl oxaziridines like this compound, the N-substituent influences the course of the reaction. Smaller N-substituents can favor electrophilic nitrogen transfer. acs.org The primary reactivity modes include the oxidation of various nucleophiles and the amination of nucleophiles. nih.govignited.in

Future research is likely to focus on uncovering new reactivity patterns for this class of compounds. For instance, spirocyclic oxaziridines have been shown to undergo ring-expansion rearrangements to form lactams when irradiated with UV light, proceeding through a radical mechanism. wikipedia.org The stereochemistry of the nitrogen atom can direct the rearrangement, offering a potential avenue for stereocontrolled synthesis. wikipedia.org Furthermore, cycloaddition reactions of oxaziridines with alkenes, alkynes, and arynes to form isoxazolidines and other heterocyclic systems have been reported, typically involving the cleavage of the C-O bond. mdpi.com Exploring these less common reaction pathways for this compound could lead to novel synthetic methodologies. Detailed mechanistic studies, potentially using computational methods, will be crucial to understand and predict the outcomes of these reactions.

Untapped Research Avenues in Mechanistic Biological Applications

The biological applications of oxaziridines are an area of growing interest. Chiral oxaziridines have been instrumental in the total synthesis of complex natural products with significant biological activity, such as Taxol. wikipedia.orgignited.in The parent spirocycle, 1-Oxa-2-azaspiro[2.5]octane, has been investigated for its potential as a neuroprotective agent and is used as a building block in the synthesis of pharmaceuticals and agrochemicals. lookchem.com This suggests that derivatives like this compound could also possess interesting biological properties or serve as key intermediates in the synthesis of bioactive molecules.

A significant untapped research avenue lies in the detailed mechanistic investigation of how these compounds might interact with biological systems. Their ability to act as oxidizing or aminating agents suggests they could potentially modify biological macromolecules. Understanding the mechanisms of action, identifying potential biological targets, and evaluating the metabolic fate of these compounds are crucial steps. Research could explore their potential as enzyme inhibitors or as probes for studying biological redox processes. Given the interest in azaspirocycles in drug discovery, there is a clear opportunity for further exploration into the medicinal chemistry applications of this compound. rsc.org

Exploration of Underexplored Chemical and Intellectual Property (IP) Space

The intellectual property landscape for oxaziridines is continually evolving as new synthetic methods and applications are discovered. While patents exist for various oxaziridine structures and their uses, there remains significant unexplored chemical and IP space, particularly for specific compounds like this compound. nih.govnih.gov

Future research could focus on several areas to carve out new IP. The development of novel, catalytic, and asymmetric syntheses for this specific oxaziridine would be a valuable contribution. Exploring its utility in new chemical transformations, beyond standard oxidations and aminations, could lead to proprietary synthetic methods. For example, harnessing its potential in photocatalyzed reactions or novel cycloadditions could open up new applications. wikipedia.orgmdpi.com Furthermore, the application of this compound as a key building block for novel classes of pharmaceuticals, agrochemicals, or functional materials represents a significant area for potential patent filings. As drug discovery programs increasingly focus on molecules with a high fraction of sp3-hybridized carbons for better clinical success, spirocyclic systems like this are becoming more valuable, suggesting a promising future for related IP. rsc.org

Q & A

Q. How do interdisciplinary collaborations (e.g., with computational chemists) enhance spiro compound research?

  • Methodology : Integrate molecular dynamics simulations to predict solvent effects on reaction pathways. Partner with material scientists to explore spiro compounds in supramolecular assemblies. Validate hypotheses through iterative feedback between synthetic and computational teams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.